An In-depth Technical Guide to 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL: Properties, Synthesis, and Medicinal Chemistry Potential
An In-depth Technical Guide to 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL: Properties, Synthesis, and Medicinal Chemistry Potential
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, plausible synthetic routes, and potential applications of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL. This molecule represents a compelling scaffold for drug discovery, merging the biologically significant indazole nucleus with the versatile tetrahydropyran-4-ol moiety. While experimental data for this specific compound is not extensively available in public literature, this guide synthesizes information from closely related analogues and foundational chemical principles to offer predictive insights for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, propose a robust synthetic protocol, predict its spectroscopic signature, and explore its potential in targeting various disease pathways.
Introduction: A Hybrid Scaffold of High Potential
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL is a prime example of such a strategy. It incorporates two key structural motifs:
-
The Indazole Ring: This bicyclic aromatic system is a bioisostere of indole and is found in numerous FDA-approved drugs. Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The indazole core can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.
-
The Tetrahydropyran (THP) Moiety: The THP ring is a frequently utilized three-dimensional scaffold in drug discovery.[2] Compared to its carbocyclic analogue, cyclohexane, the ether oxygen in the THP ring can act as a hydrogen bond acceptor, improving solubility and modulating pharmacokinetic properties.[2] The tertiary alcohol at the 4-position adds a crucial point for hydrogen bonding and a potential site for further chemical modification.
This guide will provide a detailed examination of the chemical nature of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL, offering a foundational understanding for its synthesis and application in research.
Chemical Structure and Physicochemical Properties
The unique arrangement of the indazole and tetrahydropyran rings dictates the molecule's overall properties.
Structure and Identification
-
IUPAC Name: 4-(1H-Indazol-6-yl)oxan-4-ol
-
Molecular Formula: C₁₂H₁₄N₂O₂
-
Molecular Weight: 218.25 g/mol
-
CAS Number: Not assigned in major chemical databases as of early 2026. Researchers are advised to use the IUPAC name or structure for identification.
Caption: Chemical structure of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties. These values are estimated based on the constituent functional groups and are intended for guidance in experimental design.
| Property | Predicted Value | Rationale / Comments |
| pKa (most acidic) | ~14-15 | Corresponds to the N-H proton on the indazole ring. |
| pKa (most basic) | ~2-3 | Corresponds to the pyrazole-type nitrogen in the indazole ring. |
| cLogP | ~1.5 - 2.0 | The presence of the hydroxyl and N-H groups counteracts the lipophilicity of the aromatic and aliphatic rings. |
| Topological Polar Surface Area (TPSA) | ~60-70 Ų | Contributed by the N-H, nitrogen, ether oxygen, and hydroxyl group. |
| Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water. | The hydrogen bond donors and acceptors suggest some aqueous solubility, but the overall carbon framework limits it. |
| Hydrogen Bond Donors | 2 (N-H, O-H) | |
| Hydrogen Bond Acceptors | 3 (2x Indazole N, 1x THP O) |
Synthesis and Reactivity
As a novel compound, a validated synthetic route is not published. However, a logical and robust approach can be designed based on established organometallic chemistry. The most direct pathway involves the addition of an indazolyl organometallic reagent to tetrahydro-4H-pyran-4-one.
Proposed Synthetic Workflow
A plausible multi-step synthesis is outlined below, starting from commercially available 6-bromo-1H-indazole and tetrahydro-4H-pyran-4-one.
Caption: Proposed synthetic workflow for 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL.
Detailed Experimental Protocol
Step 1: N-Protection of 6-Bromo-1H-indazole
-
To a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the reaction back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to yield the N-SEM protected indazole.
-
Causality: The indazole N-H is acidic and would interfere with the formation of the Grignard reagent. A protecting group like SEM is chosen for its stability to organometallic reagents and its relatively mild deprotection conditions.
-
Step 2: Formation of the Grignard Reagent
-
To a flask containing magnesium turnings (1.5 eq) under an inert atmosphere (Argon or Nitrogen), add a small crystal of iodine.
-
Add a solution of the N-SEM protected 6-bromo-indazole from Step 1 in anhydrous THF dropwise to initiate the reaction.
-
Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir at room temperature for 2-3 hours to ensure complete formation of the Grignard reagent.
Step 3: Nucleophilic Addition to Tetrahydro-4H-pyran-4-one
-
In a separate flask, dissolve tetrahydro-4H-pyran-4-one (1.2 eq)[3] in anhydrous THF and cool to 0 °C.
-
Slowly add the Grignard reagent prepared in Step 2 to the ketone solution via cannula.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC. Upon completion, quench by slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over Na₂SO₄, and concentrate. The crude product can be purified by chromatography.
Step 4: Deprotection to Yield the Final Product
-
Dissolve the protected alcohol from Step 3 in a suitable solvent like THF.
-
Add a deprotecting agent. For the SEM group, tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 eq) is effective. Alternatively, acidic conditions (e.g., 4M HCl in dioxane) can be used.
-
Stir at room temperature until TLC indicates complete removal of the protecting group.
-
Perform an aqueous workup, extract with an appropriate solvent, and purify the final compound, 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL, by column chromatography or recrystallization.
Reactivity Profile
-
N-H Acidity: The indazole N-H proton can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation at the N1 position.
-
Aromatic Ring: The indazole ring can undergo electrophilic aromatic substitution, although the reactivity will be influenced by the directing effects of the pyrazole portion.
-
Tertiary Alcohol: The hydroxyl group can be a target for esterification, etherification, or dehydration under acidic conditions. It can also be oxidized, though this would require harsh conditions and may lead to rearrangement.
Predicted Spectroscopic Characterization
While experimental spectra are not available, a predictive analysis based on the structure provides a valuable tool for characterization.
-
¹H NMR:
-
Indazole Protons: Expect signals in the aromatic region (~7.0-8.0 ppm). The H3 proton should appear as a singlet, while the protons on the benzene ring (H4, H5, H7) will show characteristic doublet or singlet signals depending on their coupling.
-
Tetrahydropyran Protons: The methylene protons of the THP ring will likely appear as complex multiplets in the range of ~1.6-4.0 ppm.[4] The protons adjacent to the ether oxygen will be the most downfield.
-
Hydroxyl and N-H Protons: These will appear as broad singlets, and their chemical shifts will be concentration and solvent-dependent. D₂O exchange can be used to confirm these peaks.
-
-
¹³C NMR:
-
Indazole Carbons: Aromatic carbons will resonate in the ~110-140 ppm range.
-
Tetrahydropyran Carbons: Aliphatic carbons will be found upfield. The carbon bearing the hydroxyl and indazole groups (C4 of the THP ring) will be in the ~65-75 ppm range, while the carbons adjacent to the ether oxygen will be in a similar region (~60-70 ppm).
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A peak at m/z = 218.
-
Key Fragmentation: Expect loss of water (M-18) to give a peak at m/z = 200. Fragmentation of the THP ring and cleavage at the C-C bond connecting the two ring systems are also likely.
-
Applications in Drug Discovery and Research
The 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL scaffold is a promising starting point for developing novel therapeutics due to the established biological importance of its constituent parts.
-
Kinase Inhibition: Many successful kinase inhibitors incorporate the indazole scaffold. The N-H and pyrazolic nitrogen of the indazole can form key hydrogen bonds with the hinge region of a kinase active site. The THP-ol moiety can be directed towards the solvent-exposed region, improving solubility and allowing for further modification to enhance potency and selectivity.
-
Immuno-oncology: Indazole derivatives have been investigated as inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy.[5] This scaffold could serve as a novel core for developing small molecule checkpoint inhibitors.
-
CNS Disorders: The tetrahydropyran ring is a common feature in molecules targeting the central nervous system. The three-dimensional nature of the THP ring can lead to improved metabolic stability and brain penetration.
Caption: Potential applications of the title compound scaffold in drug discovery.
Safety and Handling
As a novel chemical entity, 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
-
Toxicity: The toxicological properties have not been evaluated. Treat as a potentially hazardous substance. A Safety Data Sheet (SDS) should be developed if the compound is synthesized in significant quantities.
Conclusion
4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL is a molecule with considerable potential as a building block in medicinal chemistry. Its hybrid structure combines the proven biological relevance of the indazole nucleus with the favorable physicochemical properties imparted by the tetrahydropyran-4-ol group. This guide has provided a comprehensive, albeit predictive, overview of its chemical properties, a robust synthetic strategy, and its prospective applications. The insights presented here are intended to serve as a solid foundation for researchers aiming to synthesize and explore the therapeutic potential of this and related chemical scaffolds.
References
-
PubChem. Tetrahydro-4H-pyran-4-one. National Center for Biotechnology Information. [Link]
-
PubChem. Tetrahydro-4H-pyran-4-ol. National Center for Biotechnology Information. [Link]
-
Talha, M., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(15), 5789. [Link]
-
IJSDR. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 10(2). [Link]
-
Georganics. Tetrahydro-2H-pyran-4-ol. [Link]
-
PubChem. 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. [Link]
-
PubChem. 4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl (1,4'-bipiperidine)-1'-carboxylate. National Center for Biotechnology Information. [Link]
-
Nguyen, T. H., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 11(2), 1035-1045. [Link]
-
Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(14), 6149-6157. [Link]
- Google Patents.
-
Li, J., et al. (2019). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2635-2639. [Link]
-
Anthonisamy, R., et al. (2020). Investigation on Photophysical, Solvatochromism and Biological Significance of Substituted 2H-Indazole Derivatives. Journal of Fluorescence, 30, 1163-1177. [Link]
- Google Patents. Preparation method of tetrahydropyran-4-one and pyran-4-one.
-
ResearchGate. Different biological activities reported with Indazole derivatives. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
ResearchGate. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Tetrahydro-4H-pyran-4-one | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetrahydro-4-pyranol(2081-44-9) 1H NMR spectrum [chemicalbook.com]
- 5. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
